2-[(2-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]ethanol;hydrochloride
Overview
Description
2-[(2-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]ethanol;hydrochloride is a complex organic compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a propyn-1-yloxy group attached to a benzylamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]ethanol;hydrochloride typically involves multiple steps, starting with the preparation of the benzylamine derivative. One common approach is to start with 2-bromo-5-methoxybenzaldehyde, which undergoes a series of reactions including alkylation, reduction, and substitution to introduce the propyn-1-yloxy group and the aminoethanol moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]ethanol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The bromine atom in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.
Scientific Research Applications
2-[(2-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]ethanol;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biochemical pathways and interactions due to its unique structure.
Industry: Used in the production of materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 2-[(2-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]ethanol;hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact mechanism depends on the context of its use, such as in medicinal chemistry where it may interact with proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
2-bromo-5-methoxybenzylamine: Shares a similar benzylamine backbone but lacks the propyn-1-yloxy group.
2-bromo-4-methoxyphenol: Contains a bromine and methoxy group but differs in the functional groups attached to the benzene ring.
2-propyn-1-yloxybenzylamine: Similar structure but without the bromine atom.
Uniqueness
2-[(2-Bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]ethanol;hydrochloride is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
2-[(2-bromo-5-methoxy-4-prop-2-ynoxyphenyl)methylamino]ethanol;hydrochloride | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrNO3.ClH/c1-3-6-18-13-8-11(14)10(7-12(13)17-2)9-15-4-5-16;/h1,7-8,15-16H,4-6,9H2,2H3;1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHEGJCYLNINDCB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CNCCO)Br)OCC#C.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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